Cobalt dioleate

Description

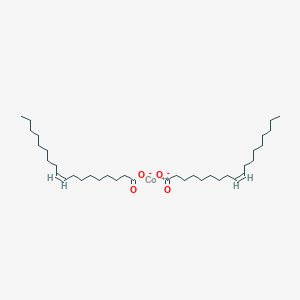

Structure

3D Structure of Parent

Properties

CAS No. |

19192-71-3 |

|---|---|

Molecular Formula |

C36H66CoO4 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

cobalt(2+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

LHEFLUZWISWYSQ-CVBJKYQLSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |

Other CAS No. |

14666-94-5 19192-71-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cobalt Dioleate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a cobalt source with oleic acid. These approaches are often straightforward but can present challenges in purification and cost-effectiveness.

Reaction of Cobalt(II) Salts with Oleic Acid

The synthesis of cobalt dioleate can be achieved through the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with oleic acid. rsc.orgrsc.org This method is a common pathway for producing metal carboxylates. The reaction typically involves dissolving the cobalt salt and oleic acid in a suitable solvent mixture. The stoichiometry of the reaction involves two oleate (B1233923) molecules coordinating to one cobalt(II) ion. evitachem.com While this method is direct, achieving high purity can be challenging, as unreacted oleic acid can be difficult to remove from the viscous product. google.com

Utilization of Metal Hydroxides with Oleic Acid

An alternative direct synthesis route involves an acid-base neutralization reaction between cobalt(II) hydroxide (B78521) and oleic acid. google.com This reaction is typically carried out in an alcohol-based solvent. The general equation for this type of reaction is: M(OH)n + nC₁₇H₃₃COOH → M(C₁₇H₃₃COO)n + nH₂O google.com

For cobalt(II), the reaction proceeds with cobalt(II) hydroxide. The water produced during the reaction can be removed by heating under a vacuum or by washing with anhydrous ethanol (B145695). google.com This method can be used to prepare a range of metal oleates, including those of cobalt, iron, and nickel. google.com A significant drawback of this approach is the difficulty in separating the viscous this compound product from any unreacted oleic acid. google.com

High-Temperature Synthesis via Metal Oxides and Oleic Acid

High-temperature synthesis offers another direct pathway, reacting a metal oxide with oleic acid. google.com The generalized reaction is: M₂Oₓ + 2xC₁₇H₃₃COOH → 2M(C₁₇H₃₃COO)ₓ + xH₂O google.com

In this process, a stoichiometric amount of cobalt oxide and oleic acid are heated at high temperatures until a clear solution forms. google.com Post-reaction, the product is typically washed with hot ethanol and dissolved in a solvent like petroleum ether before being dried under a vacuum. google.com This method facilitates the removal of water and avoids the introduction of excess fatty acids. google.com However, a common issue with both hydroxide and oxide-based direct synthesis methods is the need for highly purified oleic acid to achieve a high-purity final product, which can increase production costs. google.com

Ion Exchange Synthesis Routes

Ion exchange synthesis represents a versatile and often more efficient method for preparing high-purity this compound. This approach relies on the exchange of ions between a cobalt salt and an oleate salt precursor. google.com

Alkali and Alkaline Earth Metal Oleate Precursors

This method utilizes inexpensive and readily available precursors, such as alkali or alkaline earth metal oleates, with sodium oleate being a common choice. google.comrsc.orgaip.org The synthesis involves reacting an inorganic cobalt compound, like cobalt(II) chloride, with sodium oleate in a mixed solvent system. google.comrsc.org The driving force for the reaction is the formation of an inorganic salt (e.g., sodium chloride) that is soluble in the aqueous phase, while the desired this compound is soluble in the organic phase. google.com This phase separation simplifies the purification process. The use of these precursors makes the ion exchange method cost-effective and suitable for large-scale industrial production. google.com

Solvent Systems and Reaction Optimization in Ion Exchange

The choice of solvent system is critical for a successful ion exchange synthesis. Typically, a biphasic system containing both an aqueous phase and an oil or organic phase is employed. google.com A common solvent mixture includes water, ethanol, and a non-polar solvent like hexane. rsc.orgrsc.org The reaction is often heated and stirred to accelerate the ion exchange process. google.com

For example, a typical synthesis involves dissolving cobalt(II) chloride hexahydrate and sodium oleate in a mixture of water, ethanol, and hexane, and then heating the solution to around 70°C overnight. rsc.orgrsc.org After the reaction, the layers are separated. The organic phase, containing the this compound, is then washed to remove unreacted precursors and byproducts. rsc.org The organic solvent is subsequently removed by evaporation, often using a rotary evaporator, to yield the final high-purity this compound. google.comrsc.org Optimization of reaction parameters such as temperature, stirring speed, and reaction time is crucial for maximizing yield and purity. google.com The use of porous ion exchange resins has also expanded the applicability to non-polar solvent systems. samyangtrilite.com

Table 1: Comparison of this compound Synthesis Methodologies

| Synthesis Method | Precursors | Typical Solvents | Key Process Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct: Cobalt(II) Salts | Cobalt(II) chloride, Oleic acid | Not specified in detail | Reaction in solution | Direct, simple concept | Difficulty in removing unreacted oleic acid google.com |

| Direct: Metal Hydroxides | Cobalt(II) hydroxide, Oleic acid | Alcohol | Acid-base neutralization, vacuum or washing to remove water google.com | Can produce a range of metal oleates google.com | Product is viscous and hard to purify from excess acid google.com |

| Direct: Metal Oxides | Cobalt oxide, Oleic acid | Petroleum ether (for washing) | High-temperature reaction, washing with hot ethanol google.com | Easy removal of water, no excess fatty acid introduced google.com | Requires expensive, high-purity oleic acid for pure product google.com |

| Ion Exchange | Cobalt(II) chloride, Sodium oleate | Water, Ethanol, Hexane rsc.orgrsc.org | Heated reaction (e.g., 70°C), phase separation, evaporation rsc.orgrsc.org | High purity, cost-effective, scalable google.com | Requires careful control of solvent systems and reaction conditions |

Polyol Methods for Cobalt Oleate Precursors

The polyol method has emerged as a significant process for the synthesis of cobalt-containing nanomaterials, often utilizing cobalt oleate as a key precursor. In this method, a polyalcohol, such as ethylene (B1197577) glycol or 1,2-dodecanediol (B74227), serves as both the solvent and a reducing agent at elevated temperatures, typically between 100-200°C. rsc.orgtandfonline.com This process is favored for its ability to produce crystalline nanoparticles. rsc.orgaip.org

A typical synthesis involves dissolving a cobalt salt, like cobalt acetate (B1210297), and oleic acid in a high-boiling point solvent such as diphenyl ether. tandfonline.com The mixture is heated, and then a polyol dissolved in the same solvent is injected. tandfonline.com The reaction is held at a high temperature, for instance 250°C, to ensure the reduction is complete. tandfonline.com The resulting cobalt nanoparticles can then be precipitated. tandfonline.com

The use of cobalt oleate as a precursor is advantageous because it allows for better control over the composition of the final nanoalloys, especially when synthesized with other metal oleates. rsc.org For instance, in the synthesis of CoPt nanoalloys, using both cobalt(II) oleate and platinum(II) acetylacetonate (B107027) is a strategic choice. rsc.org The cobalt(II) oleate itself can be synthesized by reacting cobalt(II) chloride hexahydrate with sodium oleate in a mixture of water, ethanol, and hexane. rsc.org

The characteristics of the nanoparticles, such as size and shape, are influenced by various factors within the polyol process. The composition of the solution, including the amounts of surfactants like oleic acid and other capping agents, plays a crucial role. tandfonline.com For example, oleic acid chemisorbs onto the surface of cobalt nanoparticles as a carboxylate, influencing the faceting of the particle surfaces. tandfonline.com However, controlling the shape of nanoparticles produced via the polyol method can be challenging due to the slow reaction rate and low monomer concentration, which affects nucleation and growth. tandfonline.com

Researchers have modified the polyol process to gain better control over the final product. For example, by adjusting the molar ratios of oleate and acetate species in relation to cobalt in an ethylene glycol solvent, it is possible to control the formation of specific crystalline structures of cobalt nanoparticles. aip.org

Table 1: Parameters in Polyol Synthesis of Cobalt-Containing Nanoparticles

| Parameter | Role/Effect | Example |

| Polyol | Solvent and reducing agent | Ethylene glycol, 1,2-dodecanediol rsc.orgtandfonline.com |

| Cobalt Precursor | Source of cobalt | Cobalt acetate, Cobalt(II) oleate rsc.orgtandfonline.com |

| Surfactant/Capping Agent | Controls particle shape and size | Oleic acid tandfonline.com |

| Solvent | High-boiling point medium | Diphenyl ether, 1-octadecene (B91540) rsc.orgtandfonline.com |

| Temperature | Influences reaction rate and crystallinity | 100-250°C rsc.orgtandfonline.com |

Green Chemistry and Sustainable Synthesis Considerations

The increasing focus on environmental sustainability has driven research into greener synthetic routes for chemical compounds, including cobalt oleate and its derivatives. Traditional methods for synthesizing nanoparticles can involve toxic chemicals, high energy consumption, and the generation of hazardous waste. nih.gov Green chemistry principles aim to mitigate these issues by developing more environmentally friendly processes. nih.gov

Development of Environmentally Benign Synthetic Pathways

A key aspect of green chemistry is the use of non-toxic reagents and environmentally safe solvents. For cobalt nanoparticles, research has explored the use of aqueous solutions and O/W (oil-in-water) microemulsions, which are considered more environmentally friendly than many organic solvent-based systems. mdpi.com The use of biological resources, such as plant extracts, in the synthesis of cobalt and cobalt oxide nanoparticles represents a significant step towards greener manufacturing. nih.gov These biological methods are often simpler, more cost-effective, and can be performed at ambient temperatures and pressures, reducing energy consumption. nih.gov

For the synthesis of the precursor cobalt oleate itself, an ion exchange method has been proposed as a green process. google.com This method uses alkali or alkaline earth metal oleates and a metal inorganic compound as reactants in a solvent system containing both water and an oil phase. google.com This approach can produce high-purity metal oleates and is also positioned as a green process for metal ion recovery. google.com

Reduction of Waste Streams in Cobalt Oleate Production

Reducing waste is a cornerstone of green chemistry. This can be achieved through various strategies, including the recycling of materials and the implementation of more efficient synthetic routes. In the context of cobalt oleate production, it has been noted that while the form of cobalt changes during its use in certain reaction processes, it can be recovered and recycled on-site to produce more cobalt oleate. epa.gov This closed-loop system minimizes waste and improves resource efficiency. epa.gov

Furthermore, the development of synthetic methods that lead to high-purity products, such as the ion exchange method for metal oleates, reduces the need for extensive purification steps that can generate significant waste. google.com

Table 2: Green Chemistry Approaches in Cobalt Compound Synthesis

| Approach | Description | Benefit |

| Use of Green Solvents | Employing water or solvents from renewable sources. | Reduces toxicity and environmental impact. mdpi.com |

| Biosynthesis | Utilizing plant extracts or microorganisms as reducing and capping agents. | Eco-friendly, cost-effective, and energy-efficient. nih.gov |

| Ion Exchange Method | Synthesis of metal oleates using an aqueous/oil phase system. | High purity product, potential for metal ion recovery. google.com |

| On-site Recycling | Recovering and reusing cobalt from reaction processes. | Minimizes waste and conserves resources. epa.gov |

| Efficient Catalysis | Using catalysts that are easily separable and reusable. | Reduces waste from catalyst separation and disposal. researchgate.net |

Coordination Chemistry and Structural Elucidation of Cobalt Dioleate Complexes

Ligand Coordination Modes and Geometries of the Oleate (B1233923) Anion

The oleate anion (CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻) is a versatile ligand capable of coordinating to metal ions in several ways through its carboxylate group. researchgate.net The specific coordination mode adopted by the oleate anion in cobalt dioleate complexes is influenced by factors such as the solvent, reaction conditions, and the presence of other coordinating species. researchgate.net The primary coordination modes observed for carboxylate ligands like oleate are monodentate, bidentate (chelating), and bridging. nih.govresearchgate.net

In the monodentate mode, only one of the oxygen atoms of the carboxylate group binds to the cobalt center. The bidentate chelating mode involves both oxygen atoms of the same carboxylate group binding to a single cobalt ion, forming a four-membered ring. scispace.com The bridging mode occurs when the carboxylate group links two different cobalt centers. researchgate.net This can happen in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric or polymeric structures.

Infrared (IR) spectroscopy is a powerful tool for distinguishing between these coordination modes. The frequency difference (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group provides insight into the coordination environment. nih.gov

A Δ value of less than 110 cm⁻¹ is indicative of a bidentate coordination mode. nih.gov

A Δ value between 140 and 200 cm⁻¹ suggests a bridging coordination mode. nih.gov

For comparison, the ionic oleate has a Δ value around 149 cm⁻¹. researchgate.net

Studies on cobalt oleate have reported Δ values consistent with a bridging coordination between the cobalt and oleate ligands. researchgate.netresearchgate.net This suggests that in many solid-state and some solution-phase structures, the oleate anions link multiple cobalt centers, leading to aggregated or polymeric species.

The geometry around the cobalt ion in these complexes is typically distorted from ideal geometries due to the steric bulk of the long oleate chains and the constraints of the coordination modes.

Table 1: Coordination Modes of the Oleate Anion

| Coordination Mode | Description | Typical IR Frequency Difference (Δν) |

|---|---|---|

| Monodentate | One oxygen atom binds to the metal center. | Varies |

| Bidentate (Chelating) | Both oxygen atoms of one ligand bind to the same metal center. | < 110 cm⁻¹ nih.gov |

| Bridging | The carboxylate group links two different metal centers. | 140–200 cm⁻¹ nih.gov |

Oxidation States and Spin States of Cobalt in Dioleate Complexes

The electronic configuration of the cobalt ion is central to the magnetic and reactive properties of this compound complexes.

In this compound, cobalt is typically in the +2 oxidation state (Co(II)). researchgate.netmdpi.com Co(II) is a d⁷ ion, and its complexes can exist in either high-spin or low-spin states depending on the ligand field strength. For carboxylate ligands like oleate, which are generally considered weak-field ligands, Co(II) complexes are almost exclusively high-spin.

In an octahedral coordination environment, a high-spin Co(II) ion has the electronic configuration t₂g⁵e_g², resulting in three unpaired electrons. This leads to paramagnetic behavior, and the magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7–5.2 Bohr magnetons (B.M.). In a tetrahedral environment, the configuration is e⁴t₂³, also with three unpaired electrons, and magnetic moments are generally in the range of 4.4–4.8 B.M.

The coordination environment around the Co(II) center in carboxylate complexes is often a distorted octahedron. researchgate.netmdpi.comnih.govresearchgate.net This distortion arises from the different types of coordinating atoms (e.g., from oleate and solvent molecules) and the bite angle of the chelating or bridging ligands. For instance, in related Co(II) carboxylate structures, the cobalt ion is often found in a hexacoordinated state, forming a distorted octahedral geometry by coordinating with oxygen atoms from carboxylate groups and water or other solvent molecules. researchgate.netmdpi.com

While Co(II) is the stable oxidation state in the isolated this compound complex, the formation of Co(III) species as reaction intermediates is a crucial aspect of its chemistry, particularly in oxidation and decomposition reactions. The autoxidation of Co(II) oleate at room temperature is proposed to proceed through the formation of a Co(III) oleate superoxo complex, which can then react further to form a Co(III) oleate hydroperoxo complex. rsc.org The presence of a Co-OOH structure in a Co(III) oleate precursor has been identified using Raman spectroscopy. researchgate.netrsc.org

These higher oxidation state intermediates are often transient and highly reactive. Their formation can be influenced by the presence of oxygen, water, and free oleic acid. researchgate.netrsc.org The transition from Co(II) to Co(III) involves a change in the d-electron count from d⁷ to d⁶. Co(III) complexes are typically low-spin and diamagnetic in a strong octahedral ligand field. The spin state of these transient Co(III) oleate species would depend on the specific coordination environment at the moment of their formation.

Table 2: Electronic Properties of Cobalt Ions in Oleate Complexes

| Cobalt Ion | Oxidation State | d-electron Count | Typical Spin State | Magnetic Properties |

|---|---|---|---|---|

| Cobalt(II) | +2 | d⁷ | High-spin | Paramagnetic |

| Cobalt(III) | +3 | d⁶ | Low-spin (often) | Diamagnetic (if low-spin) |

Divalent Cobalt (Co(II)) Coordination Environments

Intermolecular Interactions and Aggregation Phenomena

The long, nonpolar oleate chains and the polar cobalt-carboxylate head groups give this compound an amphiphilic character, leading to complex intermolecular interactions and aggregation in solution.

A notable characteristic of this compound solutions in nonpolar solvents is a significant and time-dependent increase in viscosity. wikipedia.org This behavior is attributed to the formation of large, three-dimensional network structures through intermolecular aggregation. The bridging coordination of the oleate ligands is a primary driver for this polymerization or aggregation process. researchgate.net

The initial dissolution leads to the formation of smaller aggregates, which then slowly interconnect over time, resulting in a continuous increase in the viscosity of the solution. The amphiphilic nature of the molecule likely drives the self-assembly into reverse micelle-like structures in nonpolar solvents, with the polar cobalt-carboxylate cores shielded by the hydrocarbon tails of the oleate ligands. These initial aggregates can then link together, forming extended networks that dramatically alter the flow characteristics of the solution.

Advanced Spectroscopic and Analytical Characterization of Cobalt Dioleate

Vibrational Spectroscopy

Vibrational spectroscopy investigates the quantized vibrational energy levels of molecules. By measuring the absorption or scattering of radiation corresponding to these vibrational transitions, one can identify the functional groups present in a molecule, providing a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of cobalt dioleate. It is primarily used to confirm the successful coordination of the oleate (B1233923) ligand to the cobalt(II) ion through the carboxylate group. The synthesis of this compound involves the reaction of a cobalt salt with oleic acid or a salt thereof, and FTIR spectroscopy provides clear evidence of this transformation.

The key spectral feature indicating the formation of the cobalt oleate complex is the disappearance of the characteristic C=O stretching vibration of the free carboxylic acid group of oleic acid, typically found around 1710 cm⁻¹. clemson.edu In its place, two new distinct absorption bands appear, which are assigned to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate (COO⁻) group. Research findings place the asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)) at approximately 1578 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is observed around 1440 cm⁻¹. clemson.edu

Additionally, the FTIR spectrum of this compound retains the characteristic bands of the long alkyl chain of the oleate ligand. Sharp bands observed at approximately 2924 cm⁻¹ and 2855 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, respectively. researchgate.net The presence of these bands confirms the integrity of the oleate's hydrocarbon tail within the complex.

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2924 | Asymmetric C-H Stretch | Methylene (-CH₂) | researchgate.net |

| ~2855 | Symmetric C-H Stretch | Methylene (-CH₂) | researchgate.net |

| ~1710 | C=O Stretch (disappears upon formation) | Carboxylic Acid (-COOH) | clemson.edu |

| ~1578 | Asymmetric COO⁻ Stretch | Carboxylate (COO⁻) | clemson.edu |

| ~1440 | Symmetric COO⁻ Stretch | Carboxylate (COO⁻) | clemson.edu |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of liquid, solid, and paste-like samples. wikipedia.orgbruker.com In ATR-IR, an infrared beam is directed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, generating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample placed in direct contact with the crystal. wikipedia.org

This technique is particularly well-suited for analyzing this compound, which is often handled as a viscous liquid or a waxy solid. The sample can be analyzed directly by placing a small amount onto the ATR crystal, eliminating the need for extensive sample preparation like creating KBr pellets. clemson.eduwikipedia.org ATR-IR provides the same high-quality spectral information as traditional transmission FTIR, revealing the key carboxylate and alkyl chain vibrations that confirm the compound's identity. Its ease of use and rapid sample turnaround make it a preferred method for routine characterization. clemson.edubruker.com

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementary to FTIR. While direct Raman analysis of this compound is not extensively reported, the technique is instrumental in studying its thermal decomposition products. When this compound is used as a precursor in the synthesis of nanomaterials, it is thermally decomposed to form cobalt oxides. Raman spectroscopy is highly sensitive to the crystal structure of these resulting oxides.

For instance, the thermal decomposition of cobalt oleate can yield face-centered-cubic (fcc) cobalt(II) oxide (CoO). The Raman spectrum of fcc-CoO nanocrystals shows characteristic peaks around 489 cm⁻¹ (Eg mode), 540 cm⁻¹ (T₂g mode), and 690 cm⁻¹ (A₁g mode). researchgate.net If the CoO is further oxidized by the laser used in the Raman spectrometer or by subsequent processing, the characteristic peaks of cobalt(II,III) oxide (Co₃O₄) will appear. researchgate.net The Raman active modes for Co₃O₄ are typically observed around 479-483 cm⁻¹ (Eg), 521 cm⁻¹ (F₂g), and 687-692 cm⁻¹ (A₁g). jconsortium.comresearchgate.net Therefore, Raman spectroscopy serves as a critical analytical tool for monitoring the conversion of this compound into specific cobalt oxide phases in materials synthesis.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a compound by measuring transitions between electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light. For this compound, these techniques provide insight into the oxidation state and coordination environment of the central cobalt ion.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. In transition metal complexes like this compound, this absorption corresponds to electronic transitions between d-orbitals of the metal ion (d-d transitions) and charge-transfer transitions between the metal and the ligand. The position and intensity of these absorption bands are sensitive to the geometry and coordination number of the cobalt ion.

Cobalt(II) complexes are known for their distinct colors, which arise from these electronic transitions. Tetrahedrally coordinated Co²⁺ complexes are typically intense blue, while octahedrally coordinated Co²⁺ complexes are generally pink. In non-coordinating solvents, this compound likely features a tetrahedrally coordinated Co²⁺ ion. Studies on analogous Co²⁺ ions in tetrahedral oxygen-ligand environments, such as in zeolites, show a characteristic triplet of absorption bands in the visible region between 450 nm and 650 nm. mdpi.com These bands can be assigned to specific d-d transitions of the tetrahedrally coordinated Co²⁺ ion.

Table 2: Typical UV-Vis Absorption Bands for Tetrahedral Co²⁺ in an Oxygen-Ligand Environment

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ~625 | ~16,000 | ⁴A₂(F) → ⁴T₁(P) | mdpi.com |

| ~580 | ~17,250 | ⁴A₂(F) → ⁴T₁(P) | mdpi.com |

| ~475 | ~21,000 | ⁴A₂(F) → ⁴T₁(P) | mdpi.com |

Diffuse Reflectance Spectroscopy (DRS), often performed in the UV-Vis-NIR range, is an analytical technique used to investigate the optical properties of powdered or rough-surfaced solid materials. photonics.com Instead of measuring transmitted light, DRS measures the light that is diffusely scattered from the sample surface. The data is often presented using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, which is proportional to the material's absorption coefficient. researchgate.net

DRS is an ideal technique for characterizing solid this compound without the need for dissolving the sample. The resulting spectrum provides the same electronic transition information as UV-Vis absorption spectroscopy. nih.gov As such, DRS can be used to determine the coordination environment of the Co²⁺ ion in the solid state. The presence of the characteristic triplet of bands between approximately 475 nm and 625 nm would confirm a tetrahedral coordination geometry for the cobalt(II) ion. mdpi.com Furthermore, DRS is sensitive to the presence of other oxidation states. Should any oxidation of Co²⁺ to Co³⁺ occur, a new charge-transfer band may appear at lower wavelengths, often around 340 nm. mdpi.com

Diffuse Reflectance Spectroscopy (DRS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. bdu.ac.inwikipedia.org

Proton Nuclear Magnetic Resonance (¹H NMR) is primarily used to determine the structure of the organic ligands attached to the metal center. bdu.ac.inwikipedia.org In this compound, the ¹H NMR spectrum is dominated by the signals from the protons of the oleate ligands.

The presence of the paramagnetic Co(II) center significantly influences the ¹H NMR spectrum. Paramagnetic metal ions can cause substantial broadening and shifting of the NMR resonances of nearby nuclei. ugent.be This effect is due to the interaction of the nuclear spins with the unpaired electrons of the Co(II) ion. Consequently, the proton signals of the oleate ligand in this compound are expected to be significantly broader than those in a diamagnetic metal oleate or free oleic acid. ugent.be

Despite the broadening, ¹H NMR can still provide valuable information. Studies on oleate-capped nanocrystals have shown that the characteristic resonances of the oleate ligand, such as the vinyl protons (~5.4 ppm), the α-methylene protons adjacent to the carboxylate group, and the terminal methyl protons (~0.9 ppm), can often be identified, albeit as broadened peaks. ugent.be The degree of broadening can also give qualitative information about the proximity of the protons to the paramagnetic cobalt center.

In practical applications, ¹H-NMR has been used to analyze heavy crude oil samples where the viscosity-reducing effects of catalysts like ferric oleate, nickel oleate, and cobalt oleate were studied. d-nb.info The changes in the ¹H-NMR spectra of the oil components before and after treatment provided insights into the catalytic cracking of heavy components. d-nb.info Furthermore, ¹H NMR has been instrumental in mechanistic studies involving oleates in nanoparticle synthesis, helping to identify interactions between precursors. rsc.org

X-ray Based Techniques

X-ray based techniques are indispensable for the solid-state characterization of materials, providing information on crystallinity, elemental composition, and local atomic structure.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of a solid material. The diffraction pattern is a unique fingerprint of a specific crystalline structure. While this compound is often used as a precursor in a dissolved state, its analysis in solid form via XRD would reveal its crystal structure.

In many research applications, cobalt oleate is a key precursor in the synthesis of cobalt-based nanoparticles. researchgate.netacs.orgrsc.org The resulting nanoparticles are then analyzed using XRD to determine their crystalline phase. For example, the thermal decomposition of a cobalt-oleate complex can yield cobalt oxide (CoO) nanocrystals. researchgate.net XRD patterns can distinguish between different phases of CoO, such as the face-centered-cubic (fcc) and hexagonal-close-packed (hcp) structures, by the position and intensity of the diffraction peaks. researchgate.netacs.orgresearchgate.net Similarly, XRD is used to identify the formation of metallic cobalt nanoparticles, often revealing a face-centered-cubic (fcc) or ε-cobalt phase. researchgate.netresearchgate.net

The analysis of oleate-capped cobalt ferrite (B1171679) nanoparticles also relies heavily on XRD to confirm the inverse spinel structure and to determine the average crystallite size using the Scherrer equation. acs.orgmatec-conferences.org The XRD patterns of such coated nanoparticles typically show the diffraction peaks of the crystalline core, as the organic oleate coating is amorphous and does not produce sharp diffraction peaks. matec-conferences.org

Table 1: Representative XRD Data for Cobalt-Based Nanomaterials Synthesized from Oleate Precursors

| Material | Observed Crystalline Phase | Key Diffraction Peaks (2θ) | Reference |

|---|---|---|---|

| Cobalt Nanoparticles | fcc-Co | (111), (200), (220) | researchgate.net |

| Cobalt Oxide Nanoparticles | fcc-CoO | Indexed to fcc CoO | researchgate.netacs.org |

| Cobalt Oxide Nanoparticles | hcp-CoO | Indexed to hcp CoO | researchgate.netacs.org |

This table is interactive. Click on the data points for more details.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and oxidation states of the elements within the top few nanometers of a material's surface. thermofisher.com

For this compound, XPS is an ideal tool to confirm the +2 oxidation state of the cobalt ion. The Co 2p region of the XPS spectrum is characteristic of the cobalt oxidation state. The spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. thermofisher.comxpsfitting.com For Co(II) species, these peaks are accompanied by strong "shake-up" satellite peaks at higher binding energies. thermofisher.comcsic.es The presence and intensity of these satellite features are a hallmark of the Co(II) high-spin configuration. csic.es

In contrast, Co(III) species typically show a smaller energy separation between the main peak and the satellite, or the satellite may be absent altogether. thermofisher.com Mixed-valence oxides like Co₃O₄, which contain both Co(II) and Co(III), exhibit features of both oxidation states in their Co 2p spectra. thermofisher.comnih.gov

The binding energies for cobalt oxides are well-documented. For example, the Co 2p₃/₂ peak for CoO (Co²⁺) is typically found around 779.7-780.9 eV, while for Co₃O₄ it is around 779.4-779.7 eV. thermofisher.comnih.govresearchgate.net Analysis of cobalt-based catalysts often uses XPS to track changes in the cobalt oxidation state during reactions. thermofisher.comnih.gov Therefore, XPS analysis of a pure this compound sample would be expected to show a Co 2p spectrum consistent with a Co(II) species. thermofisher.comcsic.es

Table 2: Typical Co 2p₃/₂ Binding Energies for Different Cobalt Oxidation States

| Cobalt Species | Oxidation State | Approximate Co 2p₃/₂ Binding Energy (eV) | Key Spectral Feature | Reference |

|---|---|---|---|---|

| Co metal | 0 | 778.2 | Asymmetric peak shape | thermofisher.com |

| CoO | +2 | 779.7 - 780.9 | Strong shake-up satellite at ~786 eV | thermofisher.comcsic.esnih.gov |

This table is interactive. Click on the data points for more details.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific absorbing atom. illinois.eduspringernature.com It is element-specific and sensitive to the oxidation state and coordination environment (coordination number, bond distances) of the absorbing atom. illinois.edunih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). illinois.edu

The XANES region, or the edge region, is particularly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the cobalt atom. nih.govacs.org A study on a series of cobalt(II) carboxylates, which included cobalt(II) dioleate dissolved in oleic acid, utilized XAS to probe the ligand field. nih.gov Co K-edge XAS analysis of mononuclear cobalt complexes has been used to confirm the Co(III) oxidation state in those systems. nih.govnih.gov

The EXAFS region contains oscillatory signals that can be analyzed to determine the distances to, number of, and type of neighboring atoms surrounding the central cobalt atom. illinois.edu For this compound, EXAFS would provide precise Co-O bond lengths and the coordination number of the cobalt ion. This technique has been successfully applied to investigate the local structure of cobalt atoms in various materials, including nanoparticles and doped systems, revealing details about Co-S and Co-O coordination. acs.orgwpmucdn.com

In studies of cobalt nanoparticles synthesized with oleate ligands, XAS is employed to characterize the structure of both the metallic core and any surface oxide shell that may form. researchgate.net Site-selective XAS can even distinguish between cobalt atoms at different locations within the nanoparticle. researchgate.net The combination of XANES and EXAFS provides a comprehensive picture of the cobalt atom's local environment in this compound, from its oxidation state to its direct coordination with the carboxylate groups of the oleate ligands. springernature.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Electron Microscopy and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystalline nature of nanoparticles derived from this compound.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) provides direct imaging of nanoparticles, offering insights into their size distribution, shape, and degree of agglomeration. For instance, in the synthesis of cobalt ferrite (CoFe2O4) nanoparticles, TEM analysis can confirm their spherical shape and size range, which can be tuned by controlling reaction conditions. mdpi.comresearchgate.net Studies have shown that nanoparticles synthesized via the thermal decomposition of cobalt precursors can result in monodispersed particles with average sizes around 10 nm. mdpi.com

High-Resolution TEM (HR-TEM) further resolves the crystalline structure of these nanoparticles. HR-TEM images can show well-resolved lattice fringes, confirming the single-crystalline nature of the synthesized materials. researchgate.net For example, in Co-based nanoparticles formed by thermal decomposition within carbon nanotubes, HR-TEM has revealed a Co-CoO crystalline structure and an octahedral morphology for particles confined inside the nanotubes. nih.govrsc.org The analysis of lattice fringe spacings from HR-TEM images allows for the identification of specific crystal planes, such as the (200) and (220) planes in cubic CoO nanocrystals, confirming their phase and structure. rsc.org

Key Findings from TEM/HR-TEM Analysis:

Morphology: Nanoparticles derived from cobalt precursors can exhibit various morphologies, including spherical, octahedral, and nanorod shapes. mdpi.comnih.govrsc.org

Size Distribution: The size of nanoparticles can be controlled, with studies reporting average diameters from 5 nm to 50 nm depending on the synthesis method. mdpi.comnih.govrsc.orgmdpi.com

Crystallinity: HR-TEM confirms the high crystallinity of nanoparticles, revealing distinct lattice fringes and allowing for the identification of crystal structures like cubic spinel for cobalt ferrite or Co-CoO core-shell structures. mdpi.comresearchgate.netnih.govrsc.org

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) is used to study the surface morphology and texture of materials. carleton.edu It provides a three-dimensional view of the sample, revealing information about particle agglomeration and surface features. carleton.eduresearchgate.net In the context of materials synthesized using cobalt precursors, SEM images can show the uniformity of nanoparticles and the presence of any larger agglomerates. nsf.gov For example, SEM analysis of cobalt-based coatings can reveal details about surface roughness and thickness. researchgate.net

Field Emission SEM (FESEM) offers significantly higher resolution than conventional SEM, making it suitable for imaging nanoscale features. nih.gov FESEM can achieve resolutions down to the nanometer scale, allowing for detailed examination of the surface of nanopowders and films. mines.edu This high resolution is critical for observing the fine structure of nanoparticle assemblies and any surface porosity. researchgate.net For instance, FESEM images of Co3O4 nanoparticles have revealed spherical particle morphologies. researchgate.net

Table 1: Comparison of SEM and FESEM for Nanostructural Analysis

| Feature | Scanning Electron Microscopy (SEM) | Field Emission SEM (FESEM) |

|---|---|---|

| Principle | Uses a focused beam of high-energy electrons to generate signals from the sample surface. carleton.edu | Employs a field emission gun, providing a smaller, more coherent electron beam. nih.gov |

| Resolution | Typically 50 to 100 nm. carleton.edu | As low as 0.6 to 1.2 nm. |

| Magnification | Up to ~30,000X. carleton.edu | Over 300,000X. mines.edu |

| Applications | External morphology, texture, qualitative chemical composition. carleton.edu | Ultra-high resolution surface imaging of nanomaterials, imaging of beam-sensitive samples. nih.gov |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with electron microscopes to determine the elemental composition of a sample. carleton.edumines.edu When the electron beam strikes the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. science.gov

In the characterization of nanoparticles synthesized from this compound, EDX analysis is crucial for confirming the presence of cobalt and other expected elements (e.g., iron and oxygen in cobalt ferrite) and for verifying the purity of the sample. nsf.govresearchgate.net EDX spectra can provide a qualitative and semi-quantitative elemental breakdown. For example, analysis of cobalt phosphate (B84403) nanoparticles has shown a direct correlation between synthesis conditions and the elemental percentage of oxygen and cobalt. researchgate.net Similarly, for cobalt ferrite nanoparticles, EDX analysis confirms the presence of Co, Fe, and O in the expected stoichiometric ratios. researchgate.net

Table 2: Example EDX Data for Cobalt-Based Nanoparticles

| Sample Description | Elements Detected | Key Findings | Source |

|---|---|---|---|

| Cobalt Ferrite (CoFe2O4) Nanoparticles | Co, Fe, O, Si* | Confirmed the presence of all components of cobalt ferrite. | nsf.gov |

| Cobalt Hydroxide (B78521) Nanorods | Co, O | Indicated the composition of the nanorods. | rsc.org |

| Cobalt Phosphate Nanoparticles | Co, P, O | Showed varying percentages of oxygen depending on calcination temperature. | researchgate.net |

*Silicon (Si) peak originated from the substrate.

Other Advanced Characterization Techniques

Beyond microscopy, other analytical methods provide critical information on the thermal and physical properties of materials derived from this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tdl.org This technique is particularly useful for studying the thermal decomposition of this compound and its precursors. TGA curves reveal the temperatures at which different decomposition steps occur, corresponding to the loss of ligands or the formation of oxide phases. rsc.orgekb.eg

For instance, TGA of a cobalt oleate precursor in a nitrogen atmosphere shows distinct weight loss stages. rsc.org The decomposition of cobalt(II) acetate (B1210297) tetrahydrate, another cobalt precursor, has been studied using TGA to identify the temperatures for dehydration and subsequent decomposition to cobalt oxides. mdpi.com The data can be used to determine the thermal stability of the precursor and the temperature required to form the final nanoparticle product. researchgate.net Studies on Co3O4 have used TGA to show an abrupt mass loss around 910°C in air, corresponding to its reduction to CoO. science.gov

N2 Physisorption for Surface Area and Porosity

Nitrogen physisorption is a standard technique for determining the specific surface area and porosity of a material. micromeritics.com The analysis is based on the Brunauer-Emmett-Teller (BET) theory, which models the physical adsorption of gas molecules onto a solid surface. iitk.ac.in By measuring the amount of nitrogen gas adsorbed at its boiling point (77 K) over a range of partial pressures, a sorption isotherm is generated.

From this isotherm, key parameters can be calculated:

BET Surface Area: A measure of the total surface area of the material, including internal pore surfaces. micromeritics.comresearchgate.net

Pore Volume: The total volume of the pores within the material. researchgate.net

Pore Size Distribution: Provides information on the range and prevalence of different pore sizes, often calculated using the Barrett-Joyner-Halenda (BJH) method. researchgate.net

For materials synthesized from this compound, such as porous Co3O4/CNT composites, N2 physisorption is essential for quantifying the high surface area that is critical for applications like catalysis and energy storage. science.gov Results have shown that such composites can achieve specific surface areas as high as 144.9 m²/g. science.gov For other cobalt-based nanomaterials, the technique has confirmed mesoporous characteristics with low specific surface areas (e.g., 15.70 m²/g) and defined pore diameters. researchgate.net

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR) is a crucial analytical technique used to investigate the reducibility of metal oxides and the interactions between metal species and their support materials. In the context of this compound, which serves as a precursor in the synthesis of cobalt-based catalysts, TPR provides valuable insights into the thermal decomposition of the oleate ligands and the subsequent reduction of the resulting cobalt species.

The TPR profile of unsupported or supported cobalt species derived from this compound typically exhibits a multi-step reduction process. The interpretation of these profiles can be complex due to the thermal decomposition of the organic oleate ligands, which often occurs in a critical temperature range for the reduction of cobalt oxides. acs.org

Detailed Research Findings

Research on catalysts prepared from cobalt carboxylates, including cobalt oleate, has shed light on the reduction behavior. The process generally involves the decomposition of the organic ligands followed by the reduction of cobalt oxides.

One of the challenges in analyzing the TPR profile of systems containing oleate ligands is that the ligands decompose at approximately 300 °C. acs.org This decomposition can interfere with the clear observation of the initial cobalt oxide reduction phases.

Following the decomposition of the oleate ligands, the resulting cobalt oxide species undergo a characteristic two-step reduction. This process is well-documented for various forms of cobalt oxide, which are the expected products after the initial thermal treatment of this compound in an oxidizing or inert atmosphere. The typical reduction sequence is:

Co₃O₄ → CoO : The first reduction step involves the transformation of cobalt(II,III) oxide to cobalt(II) oxide.

CoO → Co : The second step is the reduction of cobalt(II) oxide to metallic cobalt.

The temperatures at which these reduction steps occur are influenced by factors such as the nature of the support material, the size of the cobalt oxide particles, and the strength of the interaction between the cobalt species and the support. researchgate.net For γ-alumina supported catalysts derived from cobalt nitrate (B79036), the reduction of Co₃O₄ to CoO has been observed in the range of 300 to 350 °C. semanticscholar.org Thermodynamic analyses also suggest that the reduction of Co₃O₄ can proceed through these two distinct stages, with the first peak in a TPR profile potentially corresponding to the Co₃O₄ → CoO and/or a direct Co₃O₄ → Co pathway, and a second peak relating to the reduction of the remaining cobalt oxides to metallic cobalt. mdpi.com

The table below summarizes the typical reduction steps and associated temperature ranges for cobalt oxides, which are relevant to the reduction of the cobalt core originating from this compound after the removal of the organic ligands.

| Reduction Step | Typical Temperature Range (°C) | References |

| Co₃O₄ → CoO | 200 - 400 | mdpi.com |

| CoO → Co | 300 - 500 | mdpi.comresearchgate.net |

| Reduction of Co-support species | 500 - 600 | semanticscholar.org |

Note: The temperature ranges are approximate and can vary based on experimental conditions and sample properties.

Studies have also indicated that the chain length of the carboxylate precursor can affect the metal-support interaction. wits.ac.za For instance, in the preparation of alumina-supported cobalt catalysts, longer carboxylate chains have been shown to influence the activity and selectivity in Fischer-Tropsch synthesis, which is related to the reducibility and dispersion of the cobalt species. wits.ac.za

Reaction Mechanisms and Catalytic Pathways Involving Cobalt Dioleate

Homogeneous Catalysis by Cobalt Dioleate

In homogeneous catalysis, this compound is dissolved in the reaction medium, where it acts as a soluble metal catalyst. Its primary applications in this domain are in polymerization and oxidation reactions.

Autoxidation and Polymerization Catalysis in Drying Oils

This compound is widely employed as a "drier" to accelerate the curing of drying oils, which are key components in oil-based paints, varnishes, and inks. ontosight.aigoogle.com The drying process is not a physical evaporation but a chemical reaction involving autoxidation and subsequent polymerization that transforms the liquid oil into a hard, solid film. wikipedia.org

The catalytic cycle begins with the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the oil, specifically at the C-H bonds adjacent to double bonds, to form hydroperoxides (ROOH). wikipedia.org The cobalt catalyst then facilitates the decomposition of these hydroperoxides. The cobalt ion cycles between its Co(II) and Co(III) oxidation states, a key feature of its catalytic activity. This redox cycling generates the free radicals necessary to propagate the polymerization, leading to the formation of a cross-linked polymer network. wikipedia.orguniversiteitleiden.nl

| Step | Reaction Name | General Equation | Role of Cobalt Catalyst |

| 1 | Initiation (Hydroperoxide Formation) | RH + O₂ → ROOH | Cobalt catalyst shortens the induction period for this step. researchgate.netuniversiteitleiden.nl |

| 2 | Catalytic Decomposition (Redox Cycle) | Co(II) + ROOH → Co(III) + RO· + OH⁻ | Generates alkoxide radicals. universiteitleiden.nl |

| 3 | Catalytic Decomposition (Redox Cycle) | Co(III) + ROOH → Co(II) + ROO· + H⁺ | Generates peroxide radicals and regenerates the active Co(II) state. universiteitleiden.nl |

| 4 | Propagation | RO· + RH → ROH + R·R· + O₂ → ROO· | Radicals abstract hydrogen to create new alkyl radicals. |

| 5 | Cross-linking (Termination) | ROO· + R· → ROORR· + R· → R-R | Radical-radical reactions form stable covalent bonds, creating the polymer network. wikipedia.org |

Table 1: Key reaction stages in the cobalt-catalyzed autoxidation of drying oils. RH represents an unsaturated fatty acid chain from the drying oil.

Hydroperoxide Decomposition Mechanisms

The critical function of this compound in the drying process is its ability to catalytically decompose hydroperoxides. universiteitleiden.nl Hydroperoxides formed during autoxidation are relatively stable; their decomposition into reactive radicals is the rate-limiting step in the absence of a catalyst. acs.org

Cobalt driers accelerate this decomposition through a redox mechanism, often referred to as a Haber-Weiss-like cycle. The process involves single-electron transfer reactions between the cobalt ion and hydroperoxides:

Reduction of Hydroperoxide by Co(II): The divalent cobalt ion (Co²⁺) donates an electron to the hydroperoxide, cleaving the weak oxygen-oxygen bond. This reaction oxidizes cobalt to its trivalent state (Co³⁺) and produces an alkoxide radical (RO·) and a hydroxide (B78521) ion (OH⁻). universiteitleiden.nl

Co²⁺ + ROOH → Co³⁺ + RO· + OH⁻

Oxidation of Hydroperoxide by Co(III): The trivalent cobalt ion (Co³⁺) is then reduced back to the divalent state (Co²⁺) by reacting with another hydroperoxide molecule. This step generates a peroxide radical (ROO·) and a proton (H⁺), regenerating the catalyst for the next cycle. universiteitleiden.nl

Co³⁺ + ROOH → Co²⁺ + ROO· + H⁺

This catalytic cycle dramatically increases the concentration of free radicals (RO· and ROO·) in the oil film. These highly reactive species then drive the polymerization and cross-linking reactions, leading to the rapid hardening of the film. wikipedia.org

Catalysis in Polyurethane Foam Production

In the manufacturing of polyurethane foams, metal catalysts are used to control the rates of the two primary reactions: the gelling reaction (polyol-isocyanate addition) and the blowing reaction (water-isocyanate reaction). google.com While organotin compounds are common gelling catalysts, various metal carboxylates, including cobalt salts like cobalt naphthenate and cobalt oleate (B1233923), can also be part of the catalyst formulation. ontosight.aigoogle.comgoogleapis.com

This compound can be used to promote the urethane-forming reaction. googleapis.com Its role is to accelerate the addition of the polyol's hydroxyl groups to the isocyanate groups, contributing to the build-up of the polymer network. The choice of catalyst affects the balance between the gelling and blowing reactions, which is crucial for determining the final properties of the foam, such as cell structure, density, and resilience. epo.orggoogle.com

Heterogeneous Catalysis Derived from this compound Precursors

This compound also serves as a valuable single-source precursor for the synthesis of heterogeneous catalysts. In these applications, the compound is thermally decomposed to produce well-defined cobalt or cobalt oxide nanomaterials, which can be used directly or supported on other materials.

Thermal Decomposition Pathways to Cobalt Nanoparticles and Oxides

The thermal decomposition of this compound in high-boiling organic solvents or in a solventless process is a well-established method for producing cobalt-based nanoparticles with controlled size, shape, and crystal structure. acs.org The oleate ligands act as capping agents during synthesis, preventing particle agglomeration and allowing for precise control over nanocrystal growth.

Synthesis of Cobalt (Co) Nanoparticles: A solventless thermal decomposition of the cobalt(II) oleate complex at high temperatures can produce metallic cobalt nanoparticles. scientific.net The process involves heating the precursor, which results in the formation of cobalt atoms that then nucleate and grow into nanoparticles. Subsequent annealing at different temperatures can be used to modify the crystalline structure and magnetic properties of the resulting nanoparticles.

Synthesis of Cobalt Oxide (CoO) Nanocrystals: Decomposing cobalt(II) oleate in a high-boiling point solvent like 1-octadecene (B91540) yields cobalt oxide nanocrystals. acs.orgosti.gov The reaction temperature is a critical parameter that influences the resulting crystal phase and morphology. For instance, studies have shown that pure face-centered-cubic (fcc) CoO nanocrystals can be synthesized in a narrow temperature range (569–575 K), while higher temperatures can lead to a mixture of fcc and hexagonal-closed-packed (hcp) phases. osti.gov The decomposition process can be sensitive to impurities, such as residual hydroxides in the precursor, which can act as facilitators for the reaction. acs.orgresearchgate.net

| Precursor | Decomposition Method | Temperature | Product | Key Findings | Source |

| Cobalt(II) oleate complex | Solventless thermal decomposition and annealing | 800 °C | Cobalt (Co) nanoparticles (~35 nm) | Annealing transforms the particle from a poor to a high crystalline structure. | |

| Cobalt(II) oleate complex | Thermal decomposition in 1-octadecene | 569–575 K | Face-centered-cubic (fcc) CoO nanocrystals | Pure fcc phase is obtained in this temperature range. osti.gov | osti.gov |

| Cobalt(II) oleate complex | Thermal decomposition in 1-octadecene | 585 K | Mixture of fcc and hcp CoO nanocrystals | Higher synthesis temperature leads to a mixed-phase product. osti.gov | osti.gov |

| Cobalt(II) oleate complex with hydroxide impurity | Thermal decomposition in 1-octadecene | ~310 °C (583 K) | Wurtzite-type (wz-CoO) nanorods | The presence of a hydroxide impurity was found to be crucial for facilitating the decomposition to form nanorods. acs.orgresearchgate.net | acs.orgresearchgate.net |

Table 2: Summary of research findings on the thermal decomposition of this compound precursors to form nanoparticles and oxides.

Supported Cobalt Catalysts from Oleate Precursors

Oleic acid and cobalt oleate are instrumental in the synthesis of supported cobalt catalysts, which are crucial in many industrial applications, including Fischer-Tropsch synthesis. In these methods, oleic acid often serves as a surfactant or capping agent to control the size and dispersion of cobalt nanoparticles, which are then deposited onto a high-surface-area support material like alumina (B75360), silica (B1680970), or carbon. azonano.comnih.gov

One common strategy involves the preparation of cobalt nanoparticles via the thermal decomposition of a cobalt precursor in the presence of oleic acid as a stabilizer. researchgate.netresearchgate.net These pre-synthesized, size-controlled nanoparticles are then loaded onto a support material, such as γ-Al₂O₃. researchgate.net This approach allows for excellent control over the active metal particle size, which is a critical factor for catalytic activity and selectivity.

Another method involves the direct decomposition of a cobalt precursor, such as cobalt nitrate (B79036) or a functionalized precursor like cobalt oxalate, in the presence of the support material. nih.govatlasofscience.org While cobalt oleate itself might not always be the direct precursor, the principles of using organic ligands to control decomposition and nanoparticle formation are central to these advanced synthesis strategies. The resulting supported catalysts exhibit high dispersion of the active cobalt phase, leading to enhanced performance compared to conventionally prepared catalysts. atlasofscience.org

Role in Hydrogenation and Hydrodeoxygenation Reactions

Cobalt-based catalysts are instrumental in the transformation of unsaturated organic molecules through hydrogenation and hydrodeoxygenation processes. These reactions are crucial for producing valuable chemicals from renewable resources like fatty acids.

Catalytic Conversion of Fatty Acid Esters (e.g., Methyl Oleate)

The catalytic conversion of fatty acid esters, such as methyl oleate, into valuable hydrocarbons is a significant area of research. Cobalt-loaded catalysts, particularly on supports like SiO2-Al2O3, have demonstrated effectiveness in this process. rsc.org The reaction pathway typically involves the deoxygenation of the ester. This can proceed through hydrodeoxygenation (HDO), decarbonylation (DCO), or decarboxylation (DCO2). nih.gov In the HDO pathway, the fatty acid is converted to an alkane with the same number of carbon atoms, producing water as a byproduct. nih.gov The DCO and DCO2 pathways result in an alkane with one less carbon atom, releasing carbon monoxide and water or carbon dioxide, respectively. nih.gov

The efficiency and selectivity of the conversion are highly dependent on reaction parameters such as temperature, hydrogen pressure, and the specific nature of the cobalt catalyst. For instance, studies have shown that cobalt oxide species (Co3O4) on a SiO2-Al2O3 support can achieve high conversion of methyl oleate with significant selectivity towards n-heptadecane and n-octadecene at temperatures as low as 280°C and a hydrogen pressure of 15 bar. rsc.org The coexistence of metallic cobalt (Co0) and cobalt oxide (CoO) on the catalyst surface is believed to be crucial for high hydrodeoxygenation performance, with CoO facilitating the adsorption and activation of hydrogen. mdpi.com

The reaction mechanism for the deoxygenation of esters like methyl oleate often begins with the hydrogenation of the ester to form a carboxylic acid intermediate. This intermediate then undergoes further deoxygenation to produce alkanes. researchgate.net Some kinetic studies using cobalt catalysts have indicated that the transesterification reaction can be faster than the hydrogenation of the esters. researchgate.netepa.gov

| Catalyst System | Substrate | Key Findings |

| Cobalt-loaded SiO2-Al2O3 | Methyl Oleate | Achieved over 50% selectivity towards n-heptadecane/n-octadecene at 280°C and 15 bar H2 pressure. rsc.org |

| Co@CD-500 (Carbon-coated Cobalt) | Lipids (including methyl stearate) | High performance in hydrodeoxygenation to alcohols attributed to the co-existence of CoO and Co0. mdpi.com |

| Co-Sn/ZnO | Methyl Oleate | Moderate conversion with alcohol selectivities around 68-75%. researchgate.net |

Selective Hydrogenation of Unsaturated Bonds

Cobalt complexes are also employed in the selective hydrogenation of unsaturated carbon-carbon bonds. In the context of fatty acid esters like methyl oleate, a key challenge is to selectively hydrogenate the ester group to an alcohol while preserving the C=C double bond, or vice versa.

Bimetallic catalysts containing cobalt and tin have been investigated for the selective hydrogenation of methyl oleate to oleyl alcohol. researchgate.netepa.gov The composition of these catalysts, particularly the tin content, significantly influences the reaction rates and selectivity. It has been proposed that specific active sites, composed of metallic cobalt and tin oxides ([Co0···(SnOx)2]), are responsible for the selective hydrogenation of the ester group. researchgate.netepa.gov Conversely, free metallic cobalt particles tend to favor the hydrogenation of the ethylenic bonds. researchgate.netepa.gov

The reaction pathway for the selective hydrogenation of cyclododecatriene to cyclododecene (B75492) using a cobalt complex with carbon monoxide and phosphine (B1218219) ligands is thought to involve the formation of a cobalt hydride. This hydride adds to the unsaturated bonds of the cyclododecatriene, activating it for hydrogenation. google.com

| Catalyst System | Substrate | Product(s) | Key Mechanistic Insight |

| Co-Sn bimetallic catalysts | Methyl Oleate | Oleyl alcohol | Specific [Co0···(SnOx)2] sites are proposed for selective ester hydrogenation. researchgate.netepa.gov |

| Cobalt complex with CO and phosphine ligands | Cyclododecatriene | Cyclododecene | The cobalt complex is thought to convert to its hydride, which activates the substrate for hydrogenation. google.com |

Photo- and Electrocatalytic Mechanisms

Cobalt complexes, including those derived from this compound, can participate in photocatalytic and electrocatalytic reactions, such as epoxidation and water oxidation.

Cobalt-Mediated Alkene Epoxidation (Methyl Oleate as Substrate)

The epoxidation of alkenes is a valuable transformation in organic synthesis. Cobalt-based catalysts can mediate the epoxidation of substrates like methyl oleate, often using molecular oxygen as the oxidant. aip.orgaip.org In some systems, a co-substrate or an initiator is used to facilitate the reaction. For instance, the epoxidation of methyl oleate can be achieved with O2 in the presence of an initiator like azobisisobutyronitrile (AIBN), proceeding through a radical mechanism where a superoxide (B77818) radical is a likely intermediate. aip.orgaip.org

Cobalt porphyrin complexes have been shown to catalyze the aerobic epoxidation of alkenes. nih.govacs.org In a system using sunflower seed oil (rich in linoleic acid) as a co-substrate, the reaction is thought to proceed via the formation of hydroperoxide intermediates from the fatty acid. nih.govacs.org A plausible mechanism involves the initial dehydrogenation of the bisallylic C-H bond of linoleic acid to form an alkyl radical. nih.govacs.org

Single-atom cobalt catalysts (Co-N-C/SiO2) have also been developed for the epoxidation of methyl oleate with O2. aip.orgaip.org The proposed mechanism involves the activation of O2 on the cobalt single atom, which then reacts with an aldehyde (used as a co-reagent) to form a peroxy acid intermediate that subsequently epoxidizes the C=C bond. aip.org

| Catalyst System | Substrate | Oxidant | Key Mechanistic Feature |

| Co-N-C/SiO2 single-atom catalyst | Methyl Oleate | O2 (with n-butyraldehyde) | Formation of a butyric acid peroxide intermediate. aip.org |

| Cobalt Porphyrin | trans-Stilbene (with linoleic acid) | O2 | Formation of fatty acid hydroperoxide intermediates. nih.govacs.org |

| Cobalt bis(dicarbollide) | Alkenes (including methyl oleate) | O2 (photocatalytic) | Acts as a photoredox catalyst in water. rsc.org |

Mechanisms of Water Oxidation Catalysis (General Cobalt Complexes)

Cobalt complexes are prominent catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. wikipedia.org The general mechanism involves the cobalt center cycling through multiple oxidation states.

For many homogeneous cobalt-based water oxidation catalysts, the process is initiated by the oxidation of a Co(II) or Co(III) species. A key step is the formation of a high-valent cobalt-oxo species, often proposed to be a Co(IV)-oxo or even a Co(V)-oxo intermediate. pnas.orgacs.org This highly electrophilic species then undergoes a water nucleophilic attack (WNA), leading to the formation of an O-O bond. acs.org Subsequent oxidation and proton release steps liberate molecular oxygen and regenerate the active catalyst. pnas.org

The pH of the medium plays a crucial role, influencing the nature of the active species and the reaction pathway. acs.org In some cases, the mechanism may involve the interaction of two metal centers (I2M mechanism), where two high-valent metal-oxo or oxyl radical species react to form the O-O bond. nih.gov

| Catalyst Type | Key Intermediate(s) | Proposed O-O Bond Formation |

| Cationic Cobalt Porphyrins | +P-CoIV–O | Nucleophilic attack of H2O on the Co(IV)-oxo species. pnas.org |

| Cobalt Chlorin Complex | High-valent metal oxo/oxyl radical species | Interaction of two metal centers (I2M). nih.gov |

| Cobalt-terpyridine Complexes | Co(IV) species | Metal-based catalysis corresponding to the Co(IV/III) couple. rsc.orgrsc.org |

C-H Functionalization Catalysis (General Cobalt Complexes)

Cobalt-catalyzed C-H functionalization has emerged as a powerful and sustainable tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org These reactions offer an atom-economical alternative to traditional cross-coupling methods.

The mechanisms of cobalt-catalyzed C-H activation can vary depending on the oxidation state of the cobalt catalyst and the nature of the reactants. High-valent cobalt catalysis, often involving Co(III) species, is a prominent approach. rsc.orgmdpi.com A common mechanistic pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved with the assistance of a directing group on the substrate to form a cobaltacycle intermediate. beilstein-journals.orgmdpi.com This intermediate can then react with various coupling partners.

Alternatively, low-valent cobalt catalysts can proceed through an oxidative addition of the C-H bond to a Co(I) center, forming a Co(III)-hydride intermediate. beilstein-journals.orgacs.org Recent computational studies have also proposed a ligand-to-ligand hydrogen transfer (LLHT) pathway as a viable alternative to classical oxidative addition in some systems. acs.org Another possible mechanism involves a single electron transfer (SET) pathway. mdpi.comrsc.org

The choice of ligands on the cobalt center can significantly influence the regioselectivity and efficiency of the C-H functionalization reaction. rsc.org

| Mechanistic Pathway | Key Intermediate | Description |

| Concerted Metalation-Deprotonation (CMD) | Cobaltacycle | C-H bond cleavage is assisted by a directing group, forming a cyclic intermediate. beilstein-journals.orgmdpi.com |

| Oxidative Addition (OA) | Co(III)-hydride | A low-valent cobalt center inserts into the C-H bond. beilstein-journals.orgacs.org |

| Ligand-to-Ligand Hydrogen Transfer (LLHT) | - | Hydrogen is transferred from the substrate to a ligand on the cobalt complex. acs.org |

| Single Electron Transfer (SET) | Radical cation/anion | An electron is transferred between the cobalt catalyst and the substrate. mdpi.comrsc.org |

Reaction Kinetic Studies and Mechanistic Investigations

The catalytic activity of this compound is a subject of interest in various chemical transformations. Understanding the kinetics and underlying mechanisms of these reactions is crucial for optimizing reaction conditions and designing more efficient catalytic systems. This section delves into the kinetic studies and mechanistic investigations of reactions involving this compound, with a focus on the application of advanced analytical techniques.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the nature of transition states. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org While specific KIE studies exclusively focused on this compound-catalyzed reactions are not extensively documented in publicly available literature, the principles can be applied to understand potential mechanistic pathways.

In catalysis involving cobalt compounds, KIE studies have been instrumental. For instance, in the hydrogenation of carbon oxides over cobalt-based catalysts, deuterium (B1214612) isotope studies have revealed inverse KIEs, suggesting that the hydrogen addition is involved in the kinetically relevant step. researchgate.net A monotonic decrease in the rate with an increasing number of carbons has been observed in some cobalt-catalyzed reactions, indicating an isotopic effect on the growing chain. researchgate.net

For a hypothetical reaction catalyzed by this compound, such as the hydrodeoxygenation of a fatty acid ester, a KIE study could be designed to probe the C-H bond activation or the B-H bond activation if a boron-containing reagent is used. For example, in a cobalt-catalyzed hydroboration of alkynes, KIE values close to 1.0 suggested that the activation of neither the C(sp)-H bond nor the B-H bond was the rate-determining step. nih.gov

Table 1: Illustrative Kinetic Isotope Effect Data in Cobalt-Catalyzed Reactions

| Reaction | Catalyst System | KIE (kH/kD) | Implication | Reference |

| Hydrogenation of CO | Pt-promoted Co/γ-Al2O3 | Inverse | H addition is kinetically relevant | researchgate.net |

| Hydroboration of Alkynes | Co(acac)2/Ligand | ~1.0 | C-H or B-H activation not rate-determining | nih.gov |

| Dehydrogenative Silylation | Re(I) hydride complex | 0.84 (Inverse) | Reductive elimination is not rate-limiting | snnu.edu.cn |

This table is for illustrative purposes to show how KIE is used in cobalt catalysis, as specific data for this compound is not available.

The application of KIE to this compound catalysis would provide invaluable insights. For example, in an oxidation reaction, substituting a C-H bond targeted for cleavage with a C-D bond would be expected to result in a primary KIE if this bond-breaking event is part of the rate-determining step. The magnitude of this effect could help distinguish between different proposed transition states.

In-Situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques are indispensable for observing the catalyst and reaction intermediates under actual reaction conditions, providing a dynamic picture of the catalytic cycle. rsc.orgsemanticscholar.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can identify transient species that are crucial to the reaction mechanism. rsc.orgsemanticscholar.org

While direct in-situ spectroscopic studies on catalytic reactions employing this compound as the primary catalyst are sparse, studies on related cobalt compounds and processes offer significant insights. For instance, cobalt(II) oleate is often used as a precursor for synthesizing cobalt-based nanocatalysts. During its thermal decomposition to form cobalt oxide nanocrystals, intermediates such as a Co(III) oleate superoxo complex have been proposed. rsc.org The formation of such species is often inferred from color changes and can be confirmed with techniques like resonance Raman spectroscopy. rsc.org

In the context of catalytic reactions, such as the conversion of methyl oleate to hydrocarbons using cobalt-based catalysts, in-situ techniques would be critical for understanding the reaction pathway, which can include hydrolysis, hydrogenation, decarbonylation, and decarboxylation. researchgate.net For example, in the oxidation of tartrate ions catalyzed by cobalt salts, the solution color changes from pink (Co(II) aquo complex) to green, indicating the formation of a Co(III) complex which is believed to be the active catalyst. flinnsci.com This transformation can be monitored using UV-Visible spectroscopy.

In-situ FTIR spectroscopy is particularly powerful for identifying adsorbed species and intermediates on a catalyst surface. rsc.org In a hypothetical reaction where this compound catalyzes an oxidation reaction, in-situ FTIR could potentially identify key intermediates like cobalt-peroxo or cobalt-oxo species. For example, in the oxygen evolution reaction catalyzed by cobalt oxide, in-situ infrared spectroscopy has been used to monitor the dynamic evolution of Co(IV)=O, Co(O)O–, and OOH* intermediates. figshare.com

Table 2: Potential In-Situ Spectroscopic Probes for this compound Catalysis

| Spectroscopic Technique | Information Obtainable | Potential Intermediates in this compound Catalysis | Reference (General Application) |

| UV-Visible Spectroscopy | Changes in cobalt oxidation state | Co(II) to Co(III) species | flinnsci.com |

| FTIR/Raman Spectroscopy | Vibrational modes of coordinated ligands and intermediates | Cobalt-oxo, cobalt-peroxo, adsorbed substrates | rsc.orgrsc.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of cobalt | Changes in Co coordination during the catalytic cycle | rsc.org |

The study of the thermal decomposition of cobalt(II) oleate has shown that impurities like hydroxide can significantly influence the formation of cobalt oxide nanocrystals, suggesting that the reaction mechanism is highly sensitive to the composition of the precursor solution. acs.org This highlights the importance of in-situ monitoring to unravel the complex chemistry at play.

Theoretical and Computational Investigations of Cobalt Dioleate Systems

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the interactions between cobalt and oleate (B1233923) ligands, providing fundamental knowledge about bonding, surface adsorption, and catalytic processes.

DFT calculations are crucial for elucidating the nature of the chemical bond between the cobalt metal center and the oleate ligand. Studies have focused on understanding the electronic interactions that govern the stability and properties of the resulting complex.

Research using DFT reveals that the interaction between the carboxylate head of the oleate and cobalt surface atoms is complex, involving different possible binding modes such as monodentate, bidentate, and chelate. rsc.org The bonding is characterized by the hybridization of the oxygen p-orbitals with the cobalt d-orbitals. acs.org This covalent interaction is a key factor in the formation of a stable passivation layer on cobalt surfaces. researchgate.net DFT can analyze the electronic density, showing a strong covalent interaction between the heteroatom (oxygen) and its surrounding metal atoms. researchgate.net

Time-dependent DFT (TD-DFT) calculations have also been used to interpret spectroscopic measurements. For instance, TD-DFT has helped ascribe low-energy resonant features observed in X-ray emission spectra to specific d-d excitations of cobalt ions in the low-symmetry ligand field created by oleate coordination. uu.nl These calculations can differentiate between various potential chemical environments, such as cobalt ions in the outer layer of a nanoparticle versus distinct molecular cobalt species that might coexist with nanoparticles. uu.nl

The adsorption of oleate molecules onto cobalt surfaces is a critical phenomenon in applications like corrosion inhibition and chemical-mechanical planarization (CMP). DFT calculations provide detailed information on adsorption energies, preferred binding sites, and the structure of the adsorbed layer.